

An In-depth Technical Guide on the Mycobacterium smegmatis Protein **MSMEG_6649**

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Compound of Interest

Compound Name: **AB131**

Cat. No.: **B15579493**

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To the intended audience of researchers, scientists, and drug development professionals: This technical guide provides a comprehensive overview of the protein MSMEG_6649 from Mycobacterium smegmatis. Initial searches for a ligand designated "**AB131**" did not yield any publicly available scientific data regarding its binding affinity or interaction with MSMEG_6649. Therefore, this document focuses on the currently available scientific knowledge surrounding MSMEG_6649, including its function, structure, and known interactions, particularly with its cofactor NADH. The information presented here is intended to serve as a valuable resource for research and development efforts targeting this protein.

Executive Summary

MSMEG_6649 is a non-canonical, NADH-dependent methylenetetrahydrofolate reductase (MTHFR) from the non-pathogenic bacterium Mycobacterium smegmatis. This enzyme plays a role in folate metabolism. Structural and functional studies have elucidated its unique flavin-independent catalytic mechanism and have identified its binding site for the cofactor NADH. The essentiality of its homolog in Mycobacterium tuberculosis suggests that MSMEG_6649 could be a potential target for the development of novel anti-mycobacterial agents. This guide details the biochemical properties of MSMEG_6649, its interaction with NADH, and the experimental protocols used in its characterization.

Biochemical Data of MSMEG_6649

Quantitative data regarding the enzymatic activity of MSMEG_6649 provides insight into its function. The following table summarizes key parameters from published studies.

Parameter	Value	Conditions	Reference
Specific Activity	$0.6 \pm 0.02 \text{ }\mu\text{mol min}^{-1} \text{ mg}^{-1}$	50 μM NADH, 5,10-CH ₂ -THF	[1]
Specific Activity (FAD-independent)	$0.38 \pm 0.04 \text{ }\mu\text{mol min}^{-1} \text{ mg}^{-1}$	Without FAD	[1]
Molecular Mass	32.98 kDa	[2]	
Protein Length	296 amino acids (deposited)	[2]	

Structural Information

The three-dimensional structure of MSMEG_6649 has been resolved by X-ray crystallography, both in its apo form and in a complex with its cofactor, NADH. This structural information is crucial for understanding its mechanism and for structure-based drug design.

PDB ID	Description	Resolution (Å)	Reference
7WMW	Crystal structure of apo MTHFR MSMEG_6649	[2] [3]	
7WMZ	Crystal structure of MTHFR MSMEG_6649 in complex with NADH	[4] [5]	

Experimental Protocols

The characterization of MSMEG_6649 and its interaction with NADH involved several key experimental procedures.

Protein Expression and Purification

Recombinant MSMEG_6649 is typically overexpressed in an *E. coli* host system. The protein can be purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity. *Mycobacterium smegmatis* itself can also be utilized as an expression host for mycobacterial proteins to improve solubility and proper folding[6].

Enzymatic Activity Assay

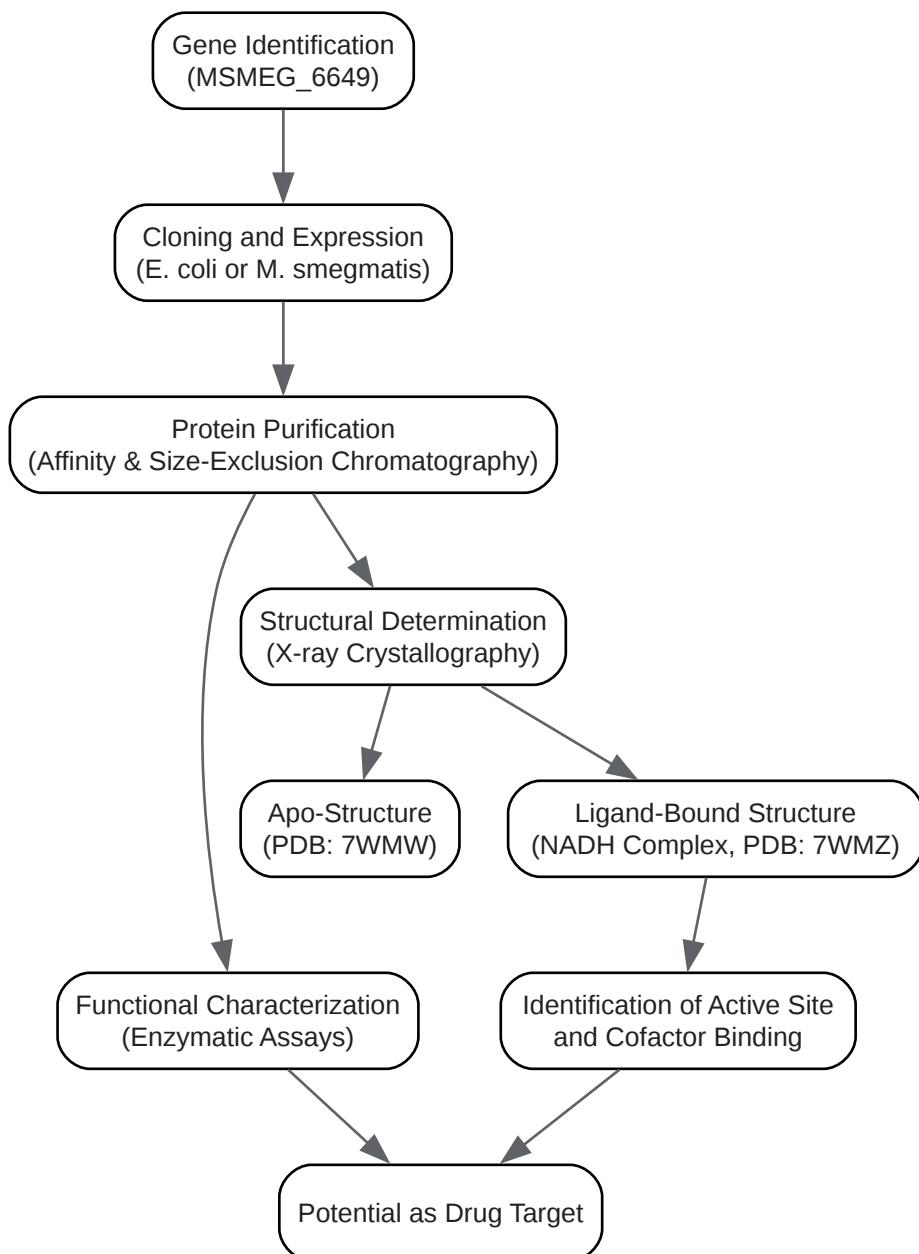
The reductase activity of MSMEG_6649 is determined by monitoring the oxidation of NADH. A typical assay mixture contains the purified enzyme, NADH, and the substrate 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) in a suitable buffer. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured spectrophotometrically to calculate the enzyme's specific activity[1].

X-ray Crystallography

To determine the three-dimensional structure, purified MSMEG_6649 protein is crystallized. For the ligand-bound structure, the protein is co-crystallized with NADH. X-ray diffraction data are collected from the crystals, often using a synchrotron source, and the structure is solved and refined to yield a detailed atomic model[4][5].

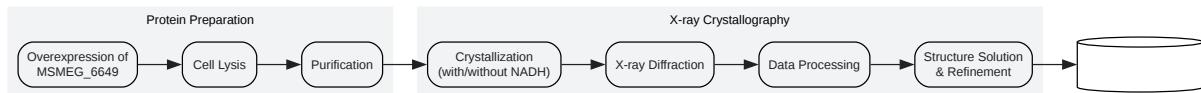
Visualizations

Logical Relationship of MSMEG_6649 Characterization

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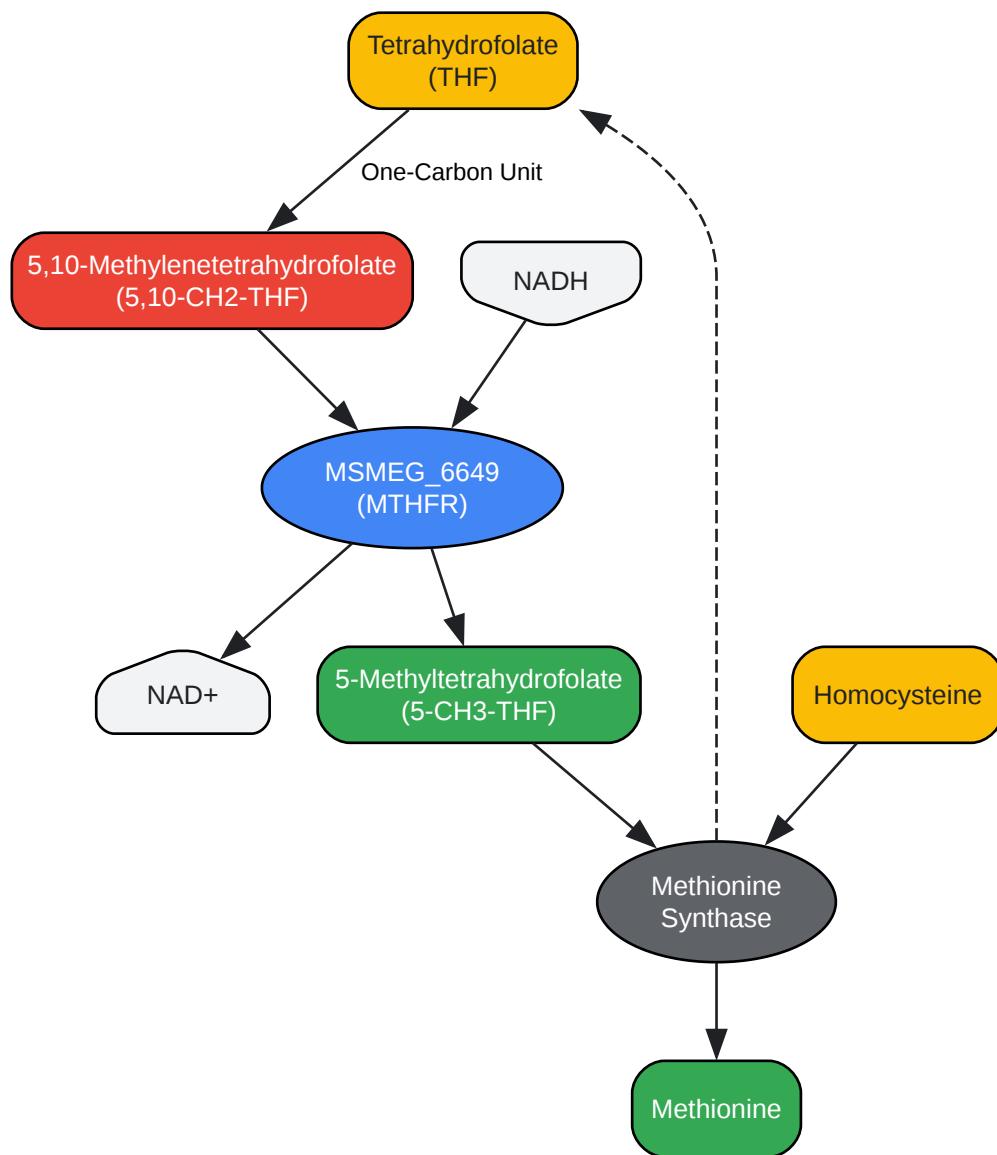
Caption: Logical workflow for the characterization of MSMEG_6649.

Experimental Workflow for Protein Structure Determination

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Caption: Experimental workflow for determining the crystal structure of MSMEG_6649.

Simplified Folate Metabolism Pathway Involving MSMEG_6649



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